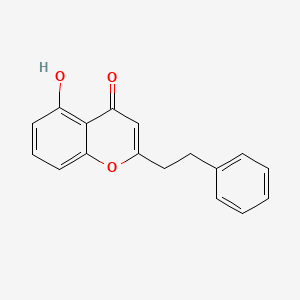
5-hydroxy-2-phenethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-phenethyl-4H-chromen-4-one is a chemical compound with the molecular formula C17H14O3. It belongs to the class of chromones, which are oxygen-containing heterocycles. This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-phenethyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with phenethyl derivatives under controlled conditions. One common method includes the use of a base-catalyzed reaction where phenolic hydroxyl groups react with phenethyl ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-phenethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-Hydroxy-2-phenethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-phenethyl-4H-chromen-4-one involves its interaction with various molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Phenethyl-4H-chromen-4-one: Lacks the hydroxyl group at the 5-position, which may affect its biological activity.
6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: Contains methoxy groups at positions 6 and 7, which can alter its pharmacological properties.
Uniqueness
5-Hydroxy-2-phenethyl-4H-chromen-4-one is unique due to its hydroxyl group at the 5-position, which contributes to its potent antioxidant and anti-inflammatory activities. This structural feature distinguishes it from other chromones and enhances its potential therapeutic applications .
Properties
CAS No. |
877673-99-9 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-hydroxy-2-(2-phenylethyl)chromen-4-one |
InChI |
InChI=1S/C17H14O3/c18-14-7-4-8-16-17(14)15(19)11-13(20-16)10-9-12-5-2-1-3-6-12/h1-8,11,18H,9-10H2 |
InChI Key |
OLLHYYCQHNBTQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O |
Synonyms |
5-hydroxy-2-(2-phenylethyl)chromone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















